

"spectroscopic comparison of 2-Ethoxy-5-nitroaniline and its precursors"

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Compound of Interest

Compound Name: 2-Ethoxy-5-nitroaniline

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A Spectroscopic Showdown: 2-Ethoxy-5-nitroaniline and Its Precursors

A detailed comparative analysis of the spectroscopic characteristics of **2-Ethoxy-5-nitroaniline** and its synthetic precursors, 2-Chloro-5-nitroaniline and Sodium Ethoxide. This guide provides researchers, scientists, and drug development professionals with objective experimental data and detailed methodologies to distinguish and characterize these compounds.

The synthesis of **2-Ethoxy-5-nitroaniline**, a key intermediate in various chemical industries, primarily proceeds through a nucleophilic aromatic substitution reaction. In this process, the chlorine atom of 2-Chloro-5-nitroaniline is displaced by the ethoxide group from Sodium Ethoxide. Spectroscopic analysis is crucial for monitoring the reaction progress and confirming the identity and purity of the final product. This guide offers a comprehensive comparison of the key spectroscopic features of the product and its precursors using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for **2-Ethoxy-5-nitroaniline** and its precursors.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Vibrational Frequencies (cm ⁻¹)
2-Ethoxy-5-nitroaniline	~3480, ~3370 (N-H stretch, primary amine), ~2980, ~2870 (C-H stretch, aliphatic), ~1580 (N-H bend), ~1510, ~1330 (NO ₂ stretch, asymmetric & symmetric), ~1240 (C-O-C stretch, aryl ether), ~1040 (C-O stretch, aliphatic ether)
2-Chloro-5-nitroaniline	~3490, ~3380 (N-H stretch, primary amine), ~1630 (N-H bend), ~1520, ~1350 (NO ₂ stretch, asymmetric & symmetric), ~830 (C-Cl stretch)[1]
Sodium Ethoxide	~2960, ~2850 (C-H stretch, aliphatic), ~1090, ~1050 (C-O stretch)[2][3][4][5]

Table 2: ¹H NMR Spectroscopy Data

Compound	Chemical Shift (δ , ppm) and Multiplicity	Solvent
2-Ethoxy-5-nitroaniline	~7.6 (d, 1H), ~7.5 (dd, 1H), ~6.8 (d, 1H), ~4.8 (br s, 2H, NH ₂), ~4.1 (q, 2H), ~1.4 (t, 3H)	CDCl ₃
2-Chloro-5-nitroaniline	~7.8 (d, J = 2.5 Hz, 1H), ~7.6 (dd, J = 8.8, 2.5 Hz, 1H), ~7.3 (d, J = 8.8 Hz, 1H), ~4.9 (br s, 2H, NH ₂)	DMSO-d ₆
Sodium Ethoxide	~3.5 (q, 2H), ~1.1 (t, 3H)	D ₂ O

Table 3: ¹³C NMR Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Solvent
2-Ethoxy-5-nitroaniline	~152, ~142, ~136, ~120, ~115, ~110, ~65, ~15	CDCl ₃
2-Chloro-5-nitroaniline	~148, ~144, ~130, ~125, ~113, ~110 ^[6]	DMSO-d ₆
Sodium Ethoxide	~59, ~19 ^[7]	D ₂ O

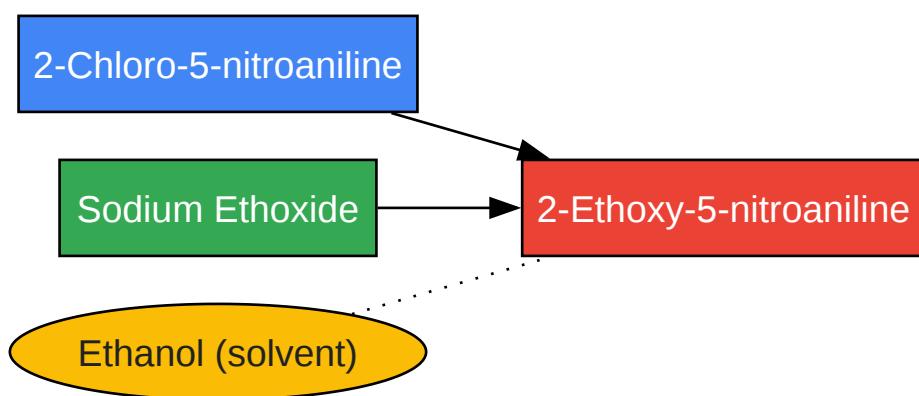
Table 4: UV-Vis Spectroscopy Data

Compound	λ_{max} (nm)	Solvent
2-Ethoxy-5-nitroaniline	~230, ~260, ~410	Ethanol
2-Chloro-5-nitroaniline	~245, ~300, ~385	Ethanol
Sodium Ethoxide	No significant absorption in the UV-Vis range	Ethanol

Visualizing the Process

Synthetic Pathway

The synthesis of **2-Ethoxy-5-nitroaniline** from its precursors is a classic example of nucleophilic aromatic substitution.

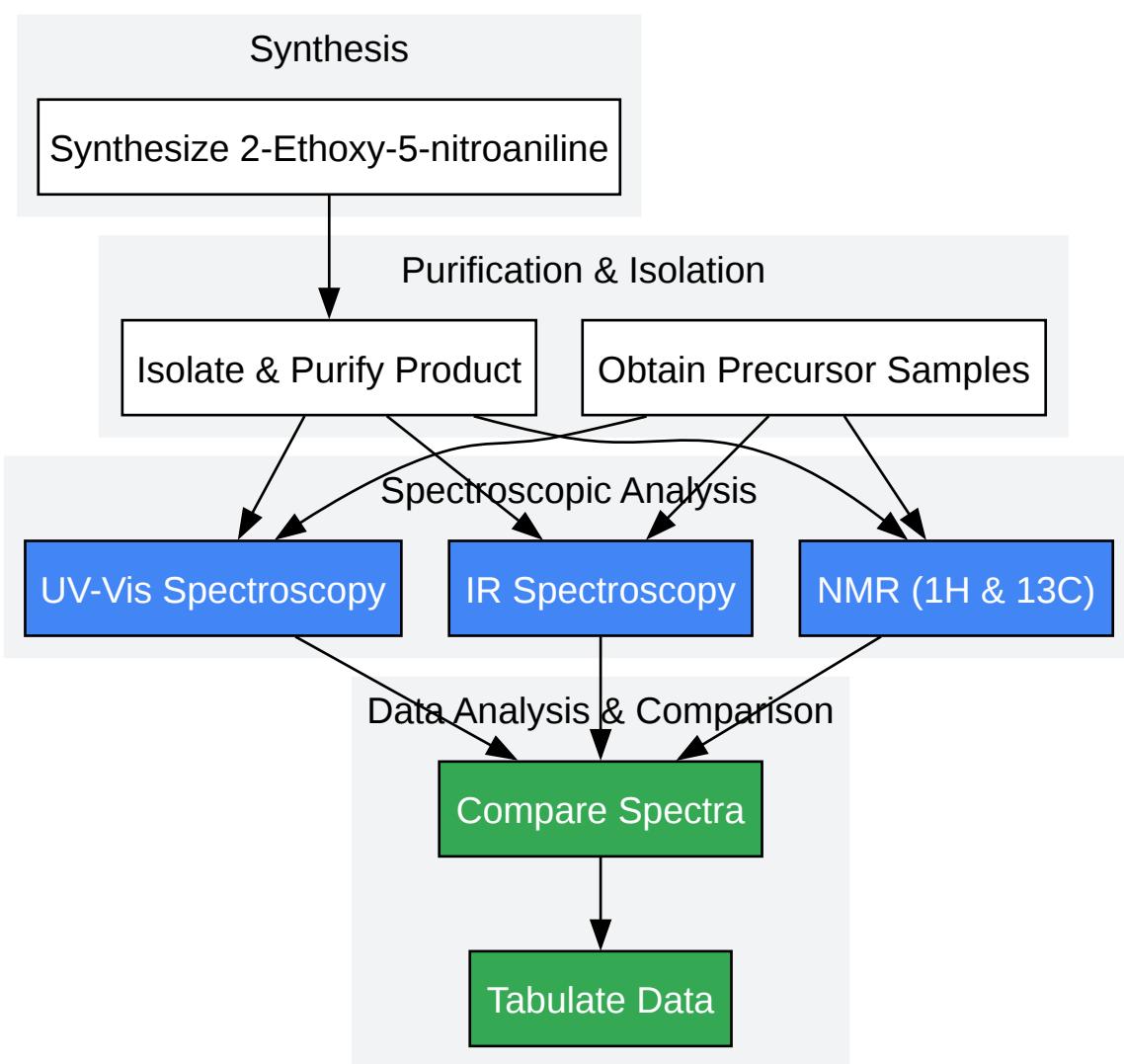


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Caption: Synthetic route to **2-Ethoxy-5-nitroaniline**.

Experimental Workflow

A generalized workflow for the spectroscopic comparison of the compounds is outlined below.



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Caption: Workflow for spectroscopic comparison.

Experimental Protocols

1. Infrared (IR) Spectroscopy

- Methodology: A small amount of the solid sample (**2-Ethoxy-5-nitroaniline** or 2-Chloro-5-nitroaniline) was mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For Sodium Ethoxide, which is highly moisture-sensitive, the Attenuated Total Reflectance (ATR) technique was employed using a diamond crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal was recorded and subtracted from the sample spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Methodology:
 - Sample Preparation: Approximately 10-20 mg of **2-Ethoxy-5-nitroaniline** and 2-Chloro-5-nitroaniline were dissolved in 0.6 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), respectively. For Sodium Ethoxide, approximately 20 mg was dissolved in 0.6 mL of deuterium oxide (D_2O). A small amount of tetramethylsilane (TMS) was added as an internal standard ($\delta = 0.00 \text{ ppm}$) for the organic samples.
 - Instrumentation: A 400 MHz NMR spectrometer.
- Data Acquisition:
 - ^1H NMR: Spectra were acquired with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans.
 - ^{13}C NMR: Spectra were acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulating 1024 scans.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Methodology:
 - Sample Preparation: Stock solutions (1 mM) of **2-Ethoxy-5-nitroaniline** and 2-Chloro-5-nitroaniline were prepared in spectroscopic grade ethanol. These were further diluted with

ethanol to a concentration of approximately 0.01 mM to ensure the absorbance falls within the linear range of the instrument. Sodium Ethoxide does not exhibit significant absorbance in the 200-800 nm range and was therefore not analyzed by this method.

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: The absorbance spectra were recorded from 200 to 600 nm using a 1 cm path length quartz cuvette. A baseline was recorded using pure ethanol in both the sample and reference cuvettes and was subtracted from the sample spectra. The wavelength of maximum absorbance (λ_{max}) was determined for each compound.

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- To cite this document: BenchChem. ["spectroscopic comparison of 2-Ethoxy-5-nitroaniline and its precursors"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094399#spectroscopic-comparison-of-2-ethoxy-5-nitroaniline-and-its-precursors>

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